(+/-)-1,2-Bis(2,4,6-trimetilfenil)etilendiamina Dihidrocloruro

Descripción general

Descripción

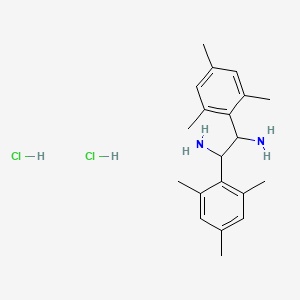

(+/-)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine Dihydrochloride is a useful research compound. Its molecular formula is C20H30Cl2N2 and its molecular weight is 369.4 g/mol. The purity is usually 95%.

The exact mass of the compound (+/-)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine Dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (+/-)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Sales de Imidazolio

Este compuesto sirve como un material de partida versátil para la síntesis de sales de imidazolio: SIMes.HBr, SIMes.HCl, SIMes.HPF6 y SIMes.HBF4 . Las sales de imidazolio se han convertido en materiales de partida indispensables en la química de los carbenos N-heterocíclicos (NHC) .

Catalizador en Química Organometálica

Los NHC, derivados de sales de imidazolio, ocupan una posición importante en la química organometálica contemporánea. Sirven como poderosos ligandos para muchas reacciones catalíticas como la reacción de acoplamiento cruzado de Negishi, Kumada–Tamao–Corriu, Sonogashira y Suzuki–Miyaura, la aminación de Buchwald–Hartwig, la oxidación aeróbica, la reacción CuAAC .

Catalizador en Hidroacilación/Reducción de Cetonas Activas

El cloruro de 1,3-bis(2,4,6-trimetilfenil)imidazolio, que se puede sintetizar a partir de este compuesto, se ha utilizado como catalizador en combinación con trietilamina para la hidroacilación/reducción de cetonas activadas . Esta metodología es rápida, económica y de alto rendimiento .

Generación de Carbenos N-Heterocíclicos In Situ

La combinación de cloruro de 1,3-bis(2,4,6-trimetilfenil)imidazolio y trietilamina facilita la generación de carbenos N-heterocíclicos in situ a temperatura ambiente . Esto es particularmente útil en varias reacciones químicas.

Coordinación al Núcleo de Dirutenio (II,III)

La investigación en la química de los tetracarboxilatos de dirutenio (II,III) ha llevado a intentos de coordinación axial de carbenos N-heterocíclicos al núcleo de dirutenio (II,III) . Este compuesto podría utilizarse potencialmente en dicha investigación.

Síntesis de Otros Compuestos Químicos

Este compuesto se puede utilizar como material de partida para la síntesis de otros compuestos químicos. Por ejemplo, se puede utilizar en la síntesis de dihidrobromuro de N,N’–bis– (2,4,6–trimetilfenilamino)etano .

Mecanismo De Acción

Target of Action

It is known to be a nucleophilic n-heterocyclic carbene (nhc) ligand . NHCs are a class of organic compounds that act as strong σ-donors and weak π-acceptors, making them ideal ligands for many transition metals in catalytic reactions .

Mode of Action

The compound interacts with its targets through its nucleophilic nature . As an NHC ligand, it can donate electron density to a metal center, facilitating various catalytic reactions . The exact mode of action would depend on the specific reaction and the metal center involved .

Biochemical Pathways

The compound is primarily used in synthetic chemistry, particularly in catalytic reactions . The specific biochemical pathways affected would depend on the reaction it is used in. For instance, it can be used to synthesize an IMes ligated-rhodium complex, which acts as a catalyst for the selective hydrogenation of substituted aryl and heteroaryl boronate esters to cis-substituted borylated cycloalkanes .

Result of Action

The result of the compound’s action is the facilitation of various catalytic reactions . By acting as a ligand, it can enhance the reactivity of the metal center and enable the transformation of substrates into desired products .

Action Environment

The efficacy and stability of (+/-)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine Dihydrochloride can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For instance, it is a solid compound that is insoluble in water but soluble in organic solvents like alcohol and ether . Therefore, the choice of solvent can significantly impact its action.

Propiedades

IUPAC Name |

1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2.2ClH/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6;;/h7-10,19-20H,21-22H2,1-6H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFKFAWYBTVLDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N)N)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820706-16-8 | |

| Record name | (+/-)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.